molecular formula C19H21NOS B3050310 10-Hexyl-10H-phenothiazine-3-carbaldehyde CAS No. 250347-30-9

10-Hexyl-10H-phenothiazine-3-carbaldehyde

Cat. No.: B3050310
CAS No.: 250347-30-9
M. Wt: 311.4 g/mol
InChI Key: KRPIJNSHTPIYCB-UHFFFAOYSA-N
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Description

10-Hexyl-10H-phenothiazine-3-carbaldehyde is an organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, agriculture, and materials science. The compound features a phenothiazine core with a hexyl group at the 10th position and an aldehyde group at the 3rd position, making it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hexyl-10H-phenothiazine-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is used to formylate the phenothiazine core. The process involves the following steps:

    Starting Materials: 10-Hexyl-10H-phenothiazine and N,N-Dimethylformamide (DMF).

    Reagents: Phosphorus oxychloride (POCl3).

    Reaction Conditions: The reaction is carried out in 1,2-dichloroethane as the solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a standard approach due to its efficiency and scalability. Industrial setups would likely involve large-scale reactors with precise temperature control and efficient stirring mechanisms to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

10-Hexyl-10H-phenothiazine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 10-Hexyl-10H-phenothiazine-3-carboxylic acid.

    Reduction: 10-Hexyl-10H-phenothiazine-3-methanol.

    Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 10-Hexyl-10H-phenothiazine-3-carbaldehyde largely depends on its chemical modifications and the context of its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hexyl-10H-phenothiazine-3-carbaldehyde is unique due to its specific functional groups, which allow for diverse chemical modifications. The hexyl group provides increased lipophilicity, potentially enhancing its interaction with biological membranes and improving its solubility in organic solvents .

Properties

IUPAC Name

10-hexylphenothiazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-2-3-4-7-12-20-16-8-5-6-9-18(16)22-19-13-15(14-21)10-11-17(19)20/h5-6,8-11,13-14H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPIJNSHTPIYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635241
Record name 10-Hexyl-10H-phenothiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250347-30-9
Record name 10-Hexyl-10H-phenothiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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